molecular formula C18H21N3O2S B2604714 1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 2093801-33-1

1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2604714
M. Wt: 343.45
InChI Key: HVGMBQUBEZOXOR-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide, also known as CTOP, is a peptide analog that has been extensively studied for its potential therapeutic applications. CTOP is a selective antagonist of the delta-opioid receptor, which is involved in pain management, mood regulation, and addiction.

Mechanism Of Action

1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide is a selective antagonist of the delta-opioid receptor, which is a G protein-coupled receptor (GPCR). When activated by endogenous opioids such as enkephalins and endorphins, the delta-opioid receptor inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling. 1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide binds to the delta-opioid receptor and prevents the binding of endogenous opioids, thereby blocking the analgesic and mood-enhancing effects of these compounds.

Biochemical And Physiological Effects

1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide has been shown to block the analgesic and antinociceptive effects of delta-opioid receptor agonists in animal models. 1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to block the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting a potential role for delta-opioid receptor antagonists in addiction treatment. 1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide has been shown to have little to no effect on other opioid receptor subtypes, making it a selective tool for studying the delta-opioid receptor.

Advantages And Limitations For Lab Experiments

1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide is a valuable tool for studying the delta-opioid receptor and its role in pain management, mood regulation, and addiction. 1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide has high affinity and selectivity for the delta-opioid receptor, making it a useful tool for investigating this receptor subtype. However, 1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide is a complex peptide that requires expertise in peptide chemistry for synthesis and purification. 1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide is also relatively expensive compared to other research tools, which may limit its use in some labs.

Future Directions

There are many potential future directions for research on 1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide and the delta-opioid receptor. One area of interest is the development of more selective and potent delta-opioid receptor antagonists for use in addiction treatment. Another area of interest is the investigation of the role of the delta-opioid receptor in mood regulation and the potential use of delta-opioid receptor antagonists in the treatment of mood disorders. Additionally, the development of new imaging techniques for studying the delta-opioid receptor in vivo could provide valuable insights into the role of this receptor subtype in health and disease.

Synthesis Methods

1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using Fmoc chemistry, and the final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC). The synthesis of 1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide is complex and requires expertise in peptide chemistry.

Scientific Research Applications

1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide has been used extensively in scientific research to study the delta-opioid receptor and its role in pain management, mood regulation, and addiction. 1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide has been shown to have high affinity and selectivity for the delta-opioid receptor, making it a valuable tool for studying this receptor subtype. 1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide has also been used to investigate the physiological and biochemical effects of delta-opioid receptor activation and inhibition.

properties

IUPAC Name

1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c19-13-18(6-8-24-9-7-18)20-17(23)15-10-16(22)21(12-15)11-14-4-2-1-3-5-14/h1-5,15H,6-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGMBQUBEZOXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(4-cyanothian-4-yl)-5-oxopyrrolidine-3-carboxamide

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